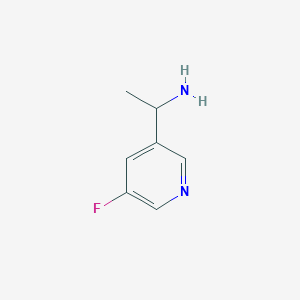

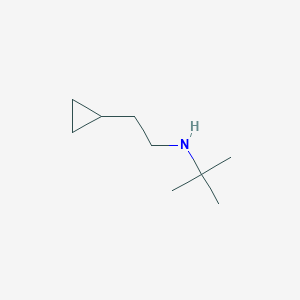

Tert-butyl(2-cyclopropylethyl)amine

Overview

Description

Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2 . It is a colorless liquid with a typical amine-like odor . Tert-butylamine is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .

Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new process for synthesizing tert-butylamine features that urea and MTBE (methyl tert-butyl ether) are used to synthesize tert-butyl urea under the catalysis of concentrated sulfuric .Molecular Structure Analysis

The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13 C NMR spectra .Chemical Reactions Analysis

The mass spectra of amines is dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen containing cation. Secondary and tertiary amines have the possibility of multiple alpha-cleavages .Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a molar mass of 73.139 g·mol −1 . It has a melting point of −67.50 °C and a boiling point of 43 to 47 °C . It is miscible in water .Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl(2-cyclopropylethyl)amine can be used in the asymmetric synthesis of amines . Chiral amines are prevalent in many bioactive molecules, including amino acids and pharmaceutical agents . The use of tert-butanesulfinamide (tBS), a chiral amine reagent, has enabled the reliable asymmetric synthesis of a broad range of different amines .

Preparation of Propargylic Tertiary Carbinamine

This compound has been used in the preparation of a propargylic tertiary carbinamine , a class of amines that have been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates .

Synthesis of N-Heterocycles via Sulfinimines

Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Development of PDE4 Inhibitors

The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases . In the synthetic route to enantiopure derivatives, the preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .

Preparation of Sulfenamides

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .

As a Chiral Inductor

Drawn by their efficacy as a chiral inductor, the application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .

Mechanism of Action

The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . The reaction of PCl3 with esters provides the corresponding acid chlorides for further reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

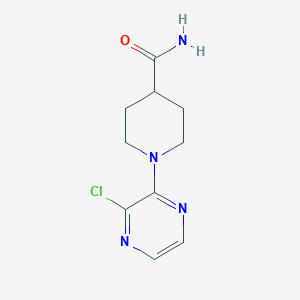

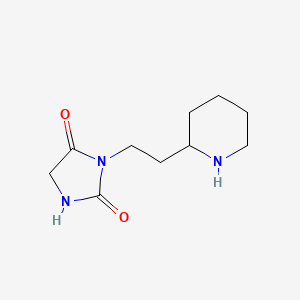

N-(2-cyclopropylethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)10-7-6-8-4-5-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANTXPOUOJBMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(2-cyclopropylethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

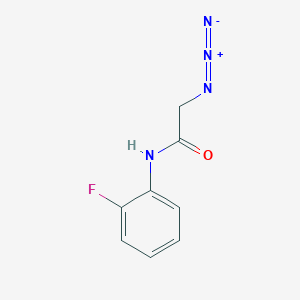

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)